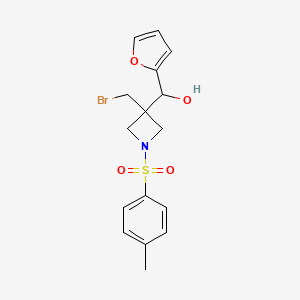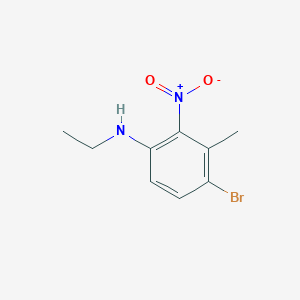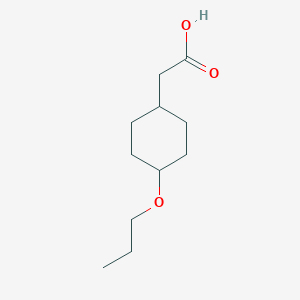
2-(4-Propoxycyclohexyl)acetic acid
概要
説明
2-(4-Propoxycyclohexyl)acetic acid, also known as PCCA, is a novel compound in the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 200.28 . The compound is typically stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular formula of 2-(4-Propoxycyclohexyl)acetic acid is C11H20O3 . The InChI code for the compound is 1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(4-Propoxycyclohexyl)acetic acid is an oil-like substance stored at room temperature . It has a molecular weight of 200.28 .科学的研究の応用
Synthesis and Functionalization
The research into 2-(4-Propoxycyclohexyl)acetic acid often focuses on its synthesis and potential for functionalization. For instance, Kikelj et al. (1991) detail the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from trans-2-(2'-azidocyclohexyloxy)acetic acid, demonstrating the potential for creating derivatives of this compound (Kikelj et al., 1991).
Synthesis of Hexahydroindoles
The compound plays a role in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, which are important intermediates for various alkaloids. Juma et al. (2008) describe the preparation of acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, showcasing the versatility of similar compounds in chemical synthesis (Juma et al., 2008).
Adsorption Studies
In environmental sciences, related compounds like 2,4,5-trichlorophenoxy acetic acid are studied for their adsorption behavior. Khan and Akhtar (2011) explore the adsorption of such compounds on cation-exchangers, which could have implications for understanding how 2-(4-Propoxycyclohexyl)acetic acid interacts with various materials (Khan & Akhtar, 2011).
Metabolic Studies
Metabolic studies also take interest in related compounds. Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in human urine, indicating the potential metabolic pathways that similar compounds like 2-(4-Propoxycyclohexyl)acetic acid might undergo (Niederwieser et al., 1978).
Safety and Hazards
将来の方向性
While specific future directions for 2-(4-Propoxycyclohexyl)acetic acid are not available, research into similar compounds, such as acetic acid, is ongoing. For instance, photocatalytic CO2 reduction is a promising technology for using anthropogenic CO2 emissions to alleviate our dependence on fossil fuels .
作用機序
Biochemical Pathways
Acetic acid derivatives often participate in metabolic pathways involving acetyl-coa, a key molecule in metabolism
Action Environment
The action, efficacy, and stability of 2-(4-Propoxycyclohexyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound
特性
IUPAC Name |
2-(4-propoxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQMHDKYBSOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxycyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







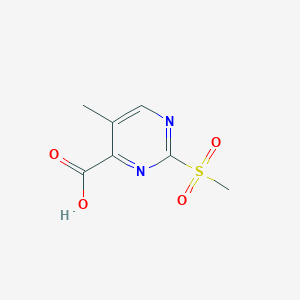

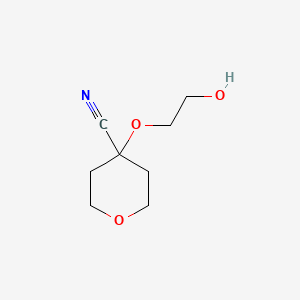

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)
